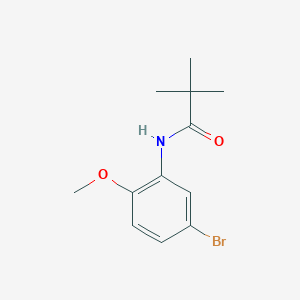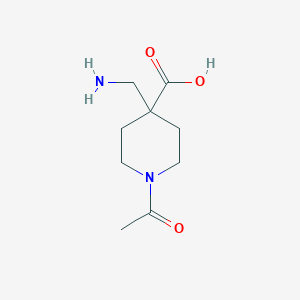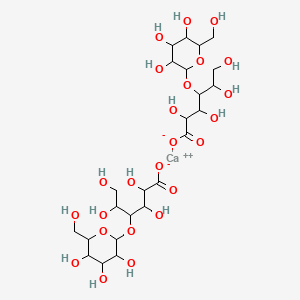![molecular formula C22H23BrN2O2 B14776625 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is a complex organic compound that features a bromomethyl group attached to a pyridine ring, with two methoxyphenylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as a pyridine derivative, followed by the introduction of the methoxyphenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles, such as using less hazardous solvents and reagents, to minimize environmental impact.
化学反应分析
Types of Reactions
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, reduction can produce methyl derivatives, and substitution can result in a wide range of functionalized compounds.
科学研究应用
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic sites on proteins or nucleic acids.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the pyridine ring and methoxyphenylmethyl groups.
4-(Bromomethyl)-2-biphenylcarbonitrile: Contains a biphenyl group instead of the pyridine ring.
Methyl 4-bromobenzoate: Similar bromomethyl group but different overall structure.
Uniqueness
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to its combination of a bromomethyl group with a pyridine ring and methoxyphenylmethyl groups. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C22H23BrN2O2 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C22H23BrN2O2/c1-26-20-7-3-17(4-8-20)15-25(22-13-19(14-23)11-12-24-22)16-18-5-9-21(27-2)10-6-18/h3-13H,14-16H2,1-2H3 |
InChI 键 |
QVQXTUYBWSAGSN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=CC(=C3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


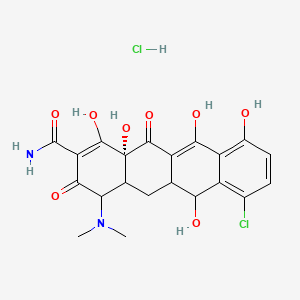
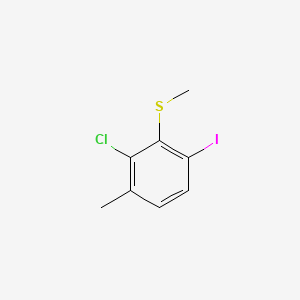



![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
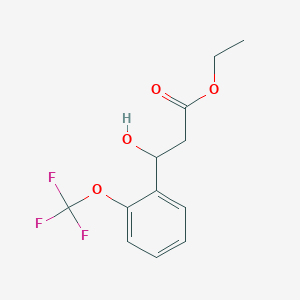
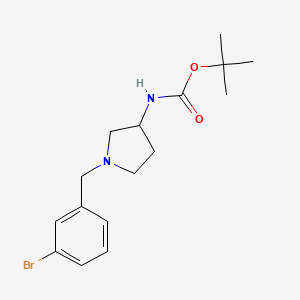
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)

